molecular formula C22H28N2O4S B2724825 N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide CAS No. 921998-05-2

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide

Cat. No. B2724825
CAS RN: 921998-05-2
M. Wt: 416.54
InChI Key: YYLCWDWCKJGESV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C22H28N2O4S and its molecular weight is 416.54. The purity is usually 95%.
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Scientific Research Applications

Enzyme Inhibition and Medicinal Chemistry Applications

Unprotected Primary Sulfonamide Group in Ring-Forming Cascade En Route to Polycyclic [1,4]Oxazepine-Based Carbonic Anhydrase Inhibitors A study demonstrated the synthesis of novel [1,4]oxazepine-based primary sulfonamides showcasing strong inhibition of human carbonic anhydrases, relevant for therapeutic applications. This research underscores the dual role of the primary sulfonamide functionality in enabling the [1,4]oxazepine ring construction and serving as an enzyme prosthetic zinc-binding group when employed as carbonic anhydrase inhibitors (Sapegin et al., 2018).

Heterocyclic Compound Synthesis for Drug Discovery

Novel Isocyanide-Based One-Pot Multicomponent Syntheses Research highlighted a novel one-pot multicomponent reaction leading to the synthesis of tetrahydrobenzo[b][1,4]oxazepine or malonamide derivatives, which are significant for drug discovery due to their potential biological activities. This synthesis occurs at ambient temperature, showcasing an efficient method for producing complex molecules (Shaabani et al., 2010).

Anticancer Activity and Molecular Structure Analysis

Synthesis, Characterization, and Bio-Evaluation of Quinazoline Sulfonamide Derivatives Another study involved the synthesis and characterization of quinazolin-4-yl-aminobenzenesulfonamide derivatives, where crystal structure analysis revealed interactions contributing to their stability. These compounds exhibited moderate antibacterial activity and were screened for anticancer activity, highlighting the potential for developing new therapeutic agents (Kumar et al., 2018).

properties

IUPAC Name

N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-8-yl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O4S/c1-15(2)13-24-19-11-8-17(12-20(19)28-14-22(4,5)21(24)25)23-29(26,27)18-9-6-16(3)7-10-18/h6-12,15,23H,13-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLCWDWCKJGESV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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